molecular formula C18H22ClNO3 B13837430 (4S)-4-benzyl-3-[(2s,4e)-5-chloro-2-isopropyl-4-pentenoyl]-1,3-oxazolidin-2-one

(4S)-4-benzyl-3-[(2s,4e)-5-chloro-2-isopropyl-4-pentenoyl]-1,3-oxazolidin-2-one

Cat. No.: B13837430
M. Wt: 335.8 g/mol
InChI Key: NWTCPOLSDXHJJC-DAASWOGBSA-N
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Description

(4S)-4-Benzyl-3-[(2S,4E)-5-chloro-2-(propan-2-yl)pent-4-enoyl]-1,3-oxazolidin-2-one is a complex organic compound with a unique structure that includes a benzyl group, a chlorinated pentenoyl chain, and an oxazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4-Benzyl-3-[(2S,4E)-5-chloro-2-(propan-2-yl)pent-4-enoyl]-1,3-oxazolidin-2-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.

    Introduction of the Benzyl Group: This step often involves the use of benzyl halides in the presence of a base to facilitate nucleophilic substitution.

    Attachment of the Chlorinated Pentenoyl Chain: This can be done through a series of reactions including halogenation, alkylation, and olefination.

Industrial Production Methods

For industrial-scale production, the synthesis route may be optimized to improve yield and reduce costs. This often involves the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions such as temperature, pressure, and solvent choice.

Chemical Reactions Analysis

Types of Reactions

(4S)-4-Benzyl-3-[(2S,4E)-5-chloro-2-(propan-2-yl)pent-4-enoyl]-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or chlorinated positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(4S)-4-Benzyl-3-[(2S,4E)-5-chloro-2-(propan-2-yl)pent-4-enoyl]-1,3-oxazolidin-2-one has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which (4S)-4-Benzyl-3-[(2S,4E)-5-chloro-2-(propan-2-yl)pent-4-enoyl]-1,3-oxazolidin-2-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways depend on the context of its application, such as inhibition of enzyme activity in medicinal chemistry or acting as a catalyst in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    (4S)-4-Benzyl-3-[(2S,4E)-5-chloro-2-(propan-2-yl)pent-4-enoyl]-1,3-oxazolidin-2-one: can be compared with other oxazolidinone derivatives and chlorinated organic compounds.

Properties

Molecular Formula

C18H22ClNO3

Molecular Weight

335.8 g/mol

IUPAC Name

(4S)-4-benzyl-3-[(E,2S)-5-chloro-2-propan-2-ylpent-4-enoyl]-1,3-oxazolidin-2-one

InChI

InChI=1S/C18H22ClNO3/c1-13(2)16(9-6-10-19)17(21)20-15(12-23-18(20)22)11-14-7-4-3-5-8-14/h3-8,10,13,15-16H,9,11-12H2,1-2H3/b10-6+/t15-,16-/m0/s1

InChI Key

NWTCPOLSDXHJJC-DAASWOGBSA-N

Isomeric SMILES

CC(C)[C@H](C/C=C/Cl)C(=O)N1[C@H](COC1=O)CC2=CC=CC=C2

Canonical SMILES

CC(C)C(CC=CCl)C(=O)N1C(COC1=O)CC2=CC=CC=C2

Origin of Product

United States

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